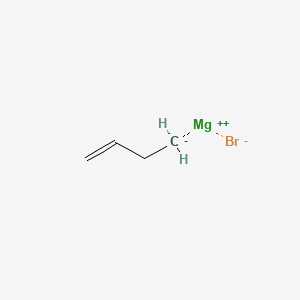
3-Butenylmagnesium bromide
説明
3-Butenylmagnesium bromide (3-BuMgBr) is an organomagnesium halide that is commonly used in organic synthesis. It is a versatile reagent that has been used in a variety of applications, ranging from the synthesis of pharmaceuticals to the preparation of polymers materials. 3-BuMgBr has been extensively studied in the laboratory and is widely used in both academic and industrial research.
科学的研究の応用
H2C=CHCH2CH2MgBr \text{H}_2\text{C}=\text{CHCH}_2\text{CH}_2\text{MgBr} H2C=CHCH2CH2MgBr
), focusing on six distinct applications:Synthesis of Bioactive Molecules
3-Butenylmagnesium bromide: is a valuable reagent in the synthesis of bioactive molecules. It’s used in the preparation of various pharmaceuticals and natural products due to its ability to form carbon-carbon bonds. For example, it has been utilized in the synthesis of (–)-muricatacin, an antitumor agent, from L-tartaric acid through a key diastereoselective step .
Grignard Reactions
As a Grignard reagent, 3-Butenylmagnesium bromide is involved in Grignard reactions, which are pivotal for forming carbon-carbon bonds. This reagent can add to carbonyl groups, leading to the formation of secondary and tertiary alcohols, which are fundamental building blocks in organic synthesis .
Transition Metal-Catalyzed Processes
This compound is often used in transition metal-catalyzed processes. It can undergo ring-formation reactions facilitated by ruthenium catalysts, which are crucial for constructing cyclic compounds with potential applications in medicinal chemistry and materials science .
Polymer Research
In polymer science, 3-Butenylmagnesium bromide can act as a monomer or a co-monomer in the polymerization process to create novel polymeric materials. These materials can have varied applications ranging from biodegradable plastics to high-performance fibers .
Material Science
The compound is instrumental in material science, particularly in the development of organic electronic materials. Its ability to easily form bonds with other carbon-based molecules makes it a key player in creating organic semiconductors and conductive polymers .
Chemical Education
3-Butenylmagnesium bromide: serves as an excellent example in chemical education for demonstrating the practical applications of Grignard reagents. It helps students understand the mechanisms of nucleophilic addition reactions and the synthesis of complex organic molecules .
作用機序
Target of Action
3-Butenylmagnesium bromide is primarily used as a synthetic building block in organic chemistry . It is a Grignard reagent, which means it targets electrophilic carbon atoms in molecules . These carbon atoms are typically present in carbonyl groups found in substances like aldehydes and ketones .
Mode of Action
The mode of action of 3-Butenylmagnesium bromide involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon atom in the carbonyl group . This reaction results in the formation of a new carbon-carbon bond, thereby allowing for the extension of the carbon chain or the formation of new cyclic structures .
Biochemical Pathways
3-Butenylmagnesium bromide is known to participate in ring-formation reactions facilitated by ruthenium catalysts . This suggests that it may play a role in various biochemical pathways involving the synthesis of cyclic organic compounds . .
Pharmacokinetics
As a grignard reagent, it is known to be highly reactive and sensitive to moisture
Result of Action
The primary result of the action of 3-Butenylmagnesium bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds . For example, it has been used in a key diastereoselective step in the synthesis of (–)-muricatacin from L-tartaric acid .
Action Environment
The action of 3-Butenylmagnesium bromide is highly dependent on the environmental conditions. It is sensitive to moisture and air, and it can react violently with water . Therefore, it must be handled and stored under an inert gas and protected from moisture . The temperature, solvent, and presence of other reagents or catalysts can also significantly influence its reactivity and the outcomes of its reactions .
特性
IUPAC Name |
magnesium;but-1-ene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUWOQLHLFMTON-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC=C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butenylmagnesium bromide | |
CAS RN |
7103-09-5 | |
| Record name | 3-BUTENYLMAGNESIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Butenylmagnesium bromide react with α-cyano ketones?
A1: 3-Butenylmagnesium bromide undergoes Michael addition with 2-cyano-2-cycloalkenones, resulting in the formation of ω-unsaturated α-cyano ketones. This reaction provides a convenient starting point for further transformations, such as palladium-mediated cyclizations to construct methylenecyclopentane rings. [, ]
Q2: Can 3-Butenylmagnesium bromide be used to introduce a butenyl group onto silicon nanoparticles?
A2: Yes, reacting bromide-terminated silicon nanoparticles with 3-Butenylmagnesium bromide can successfully introduce terminal alkene groups onto the nanoparticle surface. This modification allows for further functionalization via thiol-ene click chemistry. []
Q3: Are there any challenges associated with using 3-Butenylmagnesium bromide for modifying silicon nanoparticles?
A4: One challenge is the potential for side reactions, such as the attachment of bromoalkanes (like octane) alongside the desired 3-butenyl group. Careful purification and characterization techniques, like NMR and XPS, are crucial to assess the success and purity of the modified nanoparticles. []
Q4: Can 3-Butenylmagnesium bromide be used in enantioselective synthesis?
A5: Yes, 3-Butenylmagnesium bromide can participate in copper(I)-catalyzed SN2′-type allylic substitution reactions with cinnamyl chlorides. By employing chiral phosphine-phosphite ligands, this reaction can proceed with high regio- and enantioselectivity, providing access to chiral (1-alkyl-allyl)benzene derivatives. []
Q5: Can 3-Butenylmagnesium bromide be used in the synthesis of complex molecules like carbohydrates?
A6: Indeed, 3-Butenylmagnesium bromide plays a crucial role in transforming Weinreb amides derived from carbohydrates into C-5 aryl pyranosides. This strategy offers a convenient route for introducing aryl groups at specific positions in carbohydrate molecules. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




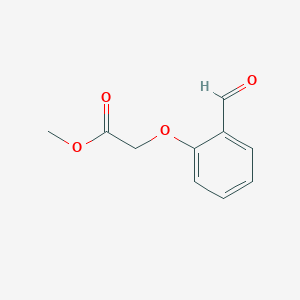
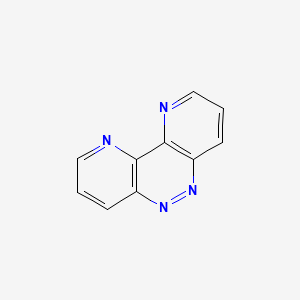

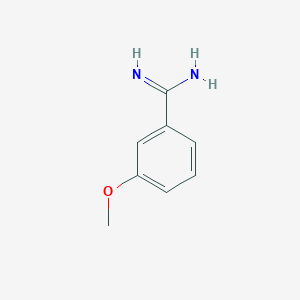
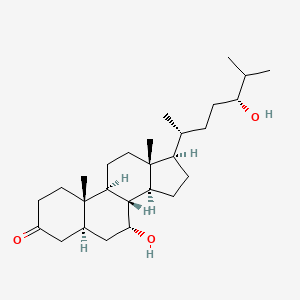
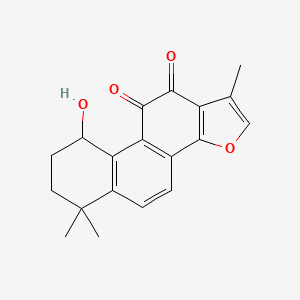
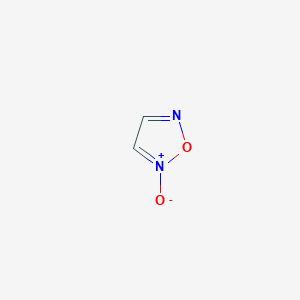




![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)
![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)